molecular formula C11H11N B8734604 3-(4-methylphenyl)-1H-pyrrole CAS No. 76304-54-6

3-(4-methylphenyl)-1H-pyrrole

Cat. No. B8734604
CAS RN: 76304-54-6
M. Wt: 157.21 g/mol
InChI Key: UOSVKDCJKMOJFN-UHFFFAOYSA-N
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Description

“3-(4-methylphenyl)-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of “3-(4-methylphenyl)-1H-pyrrole” and its derivatives has been reported in several studies . For instance, a preparative method for producing 3-(4′-methylphenyl)-8-methylxanthine, its 7-substituted derivatives, 3-(4′-methylphenyl)-8-methylxanthinyl-7-acetic acid, its ester, amide, hydrazide, ylidenehydrazides, and N-phenylhydrazinocarbothiamide was developed .

Safety and Hazards

“3-(4-methylphenyl)-1H-pyrrole” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

CAS RN

76304-54-6

Product Name

3-(4-methylphenyl)-1H-pyrrole

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-8,12H,1H3

InChI Key

UOSVKDCJKMOJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a standard procedure (Balasubramanian, T. et al., J. Org. Chem. 2000, 65, 7919-7929), a mixture of 6 (6.81 g, 29.7 mmol) and ethylene glycol (76.0 mL) in a 250-mL Claisen flask was flushed with argon for 10 min, and then powdered NaOH (3.05 g, 76.2 mmol) was added. The flask was placed in an oil bath at 120° C. and the oil bath temperature was raised to 160° C. After 2.5 h, the flask was cooled to room temperature and 10% aqueous NaCl (150 mL) was added. The aqueous layer was extracted with CH2Cl2. The organic layers were collected, washed with 10% aqueous NaCl, dried (Na2SO4), concentrated, and chromatographed (silica, CH2Cl2) to give a light brown solid (3.33 g, 71%): mp 92-93° C.; 1H NMR δ 2.34 (s, 3H), 6.51-6.54 (m, 1H), 6.82-6.84 (m, 1H), 7.05-7.08 (m, 1H), 7.15 (d, J=7.8 Hz, 2H), 7.43 (d, J=7.8 Hz, 2H), 8.15-8.32 (br, 1H); 13C NMR δ 21.3, 106.7, 114.4, 119.0, 125.1, 125.4, 129.5, 133.1, 135.2; FAB-MS obsd 157.0885, calcd 157.0891 (C11H11N).
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Yield
71%

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